molecular formula C13H13N2NaO3 B1629270 Sodium acetyltryptophanate CAS No. 62307-74-8

Sodium acetyltryptophanate

Cat. No.: B1629270
CAS No.: 62307-74-8
M. Wt: 268.24 g/mol
InChI Key: UQSHZBSQKMVQBS-UHFFFAOYSA-M
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Description

Sodium acetyltryptophanate is a chemical compound used primarily as a stabilizer in pharmaceutical preparations, particularly in human serum albumin solutions. It helps protect proteins from oxidative stress and stabilizes them during heat treatment processes, such as pasteurization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetyltryptophanate is synthesized by acetylating tryptophan, an essential amino acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Acetylation: Tryptophan is reacted with acetic anhydride in the presence of a base, such as pyridine, to form N-acetyltryptophan.

    Neutralization: The resulting N-acetyltryptophan is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium acetyltryptophanate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions where the acetyl group or the indole ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyltryptophan derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sodium acetyltryptophanate has several scientific research applications, including:

Mechanism of Action

Sodium acetyltryptophanate exerts its effects by stabilizing proteins through multiple mechanisms:

Comparison with Similar Compounds

    Sodium caprylate: Another stabilizer used in pharmaceutical preparations, particularly for human serum albumin.

    N-acetylmethioninate: A newer stabilizer suggested to be superior in scavenging reactive oxygen species and protecting proteins from oxidation.

Comparison: Sodium acetyltryptophanate is unique in its dual role of providing both oxidative protection and thermal stabilization. While sodium caprylate primarily offers thermal stabilization, N-acetylmethioninate is more focused on oxidative protection. This compound’s ability to offer both benefits makes it a versatile stabilizer in various applications .

Properties

IUPAC Name

sodium;2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHZBSQKMVQBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977865
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62307-74-8
Record name Sodium acetyltryptophanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062307748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-acetyl-DL-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-DL-TRYPTOPHAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9H0M2FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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